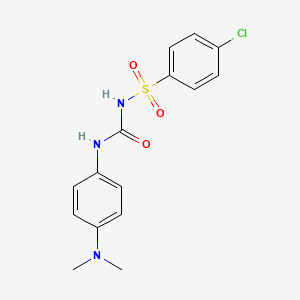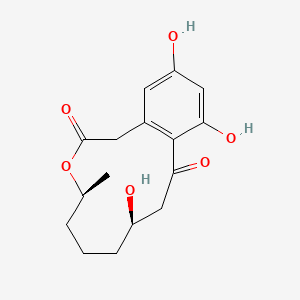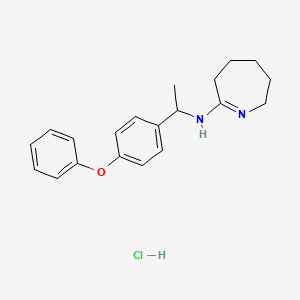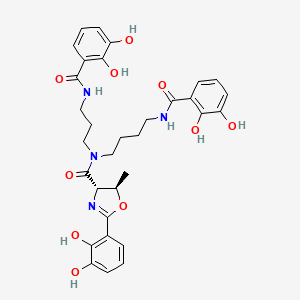
Agrobactin
Vue d'ensemble
Description
Agrobactin is a linear catechol siderophore produced by certain strains of bacteria, including Agrobacterium species. Siderophores are molecules that bind and transport iron in microorganisms. This compound plays a crucial role in enhancing the uptake of ferric iron into plants, which is essential for chlorophyll synthesis and overall plant health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of agrobactin involves the formation of catechol groups and their subsequent linkage to a linear backbone. The process typically requires the use of specific enzymes and substrates that facilitate the formation of the catechol structure and its attachment to the siderophore backbone.
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using genetically engineered strains of bacteria that overproduce the siderophore. The fermentation conditions, including pH, temperature, and nutrient availability, are optimized to maximize the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Agrobactin primarily undergoes chelation reactions with ferric iron (Fe³⁺). The catechol groups in this compound form strong complexes with ferric iron, facilitating its transport and uptake by plants.
Common Reagents and Conditions: The chelation reaction typically occurs under neutral to slightly acidic conditions, which are conducive to the stability of the catechol-iron complex. Common reagents include ferric chloride (FeCl₃) and other ferric salts.
Major Products: The primary product of the chelation reaction is the ferric iron-agrobactin complex, which is readily taken up by plant roots and utilized in various metabolic processes .
Applications De Recherche Scientifique
Agrobactin has several important applications in scientific research:
Agriculture: It is used to enhance iron uptake in plants, improving growth and yield, especially in iron-deficient soils.
Biotechnology: this compound-producing bacteria are employed in genetic transformation techniques to introduce foreign genes into plants.
Environmental Science: It is studied for its role in bioremediation, where it helps in the mobilization and uptake of heavy metals from contaminated soils.
Mécanisme D'action
Agrobactin exerts its effects by binding ferric iron through its catechol groups, forming a stable complex. This complex is then recognized and transported by specific receptors on the plant root cells. Once inside the plant, the iron is released and utilized in various biochemical processes, including chlorophyll synthesis and electron transport .
Comparaison Avec Des Composés Similaires
- Vibriobactin
- Parabactin
- Fluvibactin
- Serratiochelin A
Agrobactin’s unique structure and high affinity for ferric iron make it a valuable tool in both agricultural and biotechnological applications.
Propriétés
IUPAC Name |
(4S,5R)-N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O10/c1-18-25(35-31(46-18)21-10-6-13-24(39)28(21)42)32(45)36(17-7-15-34-30(44)20-9-5-12-23(38)27(20)41)16-3-2-14-33-29(43)19-8-4-11-22(37)26(19)40/h4-6,8-13,18,25,37-42H,2-3,7,14-17H2,1H3,(H,33,43)(H,34,44)/t18-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPMKVHHFNGYEN-CJAUYULYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70393-50-9 | |
| Record name | Agrobactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070393509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


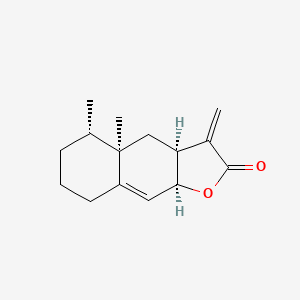

![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203392.png)
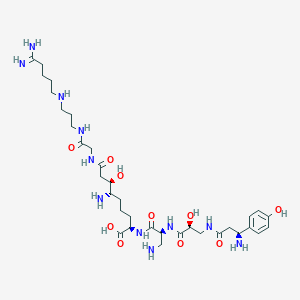
![N-(Tert-butyl)-3,5-dimethyl-N'-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide](/img/structure/B1203394.png)

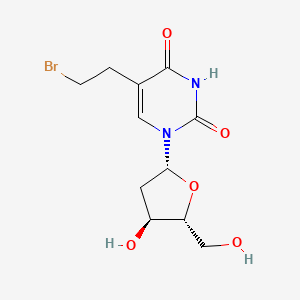
![6-Hydroxy-5-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid](/img/structure/B1203399.png)

![N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide](/img/structure/B1203403.png)
